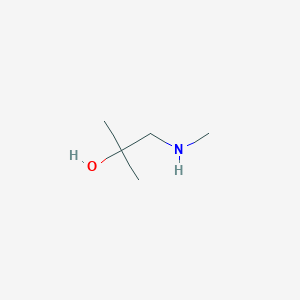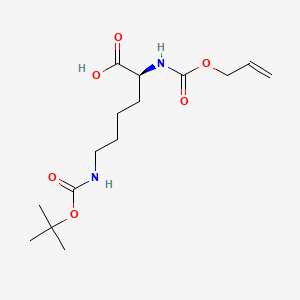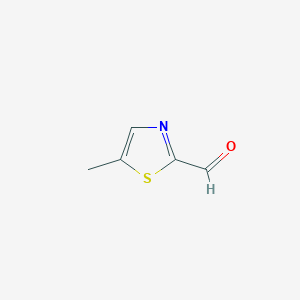![molecular formula C11H12N4 B1316876 4-pyridin-2-yl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine CAS No. 887405-39-2](/img/structure/B1316876.png)
4-pyridin-2-yl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-pyridin-2-yl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine” belongs to the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .
Synthesis Analysis
Imidazopyridines, which include “4-pyridin-2-yl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine”, have been synthesized using various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Molecular Structure Analysis
The structural resemblance between the fused imidazopyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance . They are known to play a crucial role in numerous disease conditions .Chemical Reactions Analysis
Imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .Applications De Recherche Scientifique
Pharmaceutical Research
This compound is a part of the imidazopyridine class, which is structurally similar to purines, making it significant in therapeutic research. Imidazopyridines are known for their role in influencing cellular pathways crucial for the functioning of cancer cells, pathogens, immune system components, and enzymes involved in carbohydrate metabolism . They have been explored for their potential as GABA A receptor modulators , proton pump inhibitors , aromatase inhibitors , and NSAIDs .
Cancer Treatment
The imidazopyridine derivatives, including our compound of interest, have shown promise in cancer treatment due to their ability to affect angiogenesis, which is vital for tumor growth . Research into VEGFR-2 kinase inhibitors, which are crucial in the signaling pathways that promote angiogenesis in cancers, has included derivatives of this compound .
Antimicrobial Agents
Studies have been conducted to explore the antimicrobial properties of imidazopyridine derivatives. These compounds have shown effectiveness against various bacterial strains, making them potential candidates for developing new antimicrobial drugs .
Enzyme Inhibition
Imidazopyridines have been investigated for their ability to inhibit enzymes like IKK-ɛ and TBK1, which are involved in the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a protein complex that plays a key role in regulating the immune response to infection .
Synthetic Chemistry
The compound is used in synthetic chemistry for custom synthesis and as a precursor for various chemical reactions. It serves as a building block for creating more complex molecules, which can have diverse applications in medicinal chemistry and materials science .
Biological Studies
Due to its structural resemblance to biologically significant purines, this compound is used in biological studies to understand purine-related mechanisms in the body. It can serve as an analog to study purine metabolism, signaling, and its role in diseases .
Neuroscience Research
As GABA A receptor modulators, imidazopyridines, including this compound, are of interest in neuroscience research. They are studied for their potential effects on neurological conditions and as possible treatments for disorders related to the central nervous system .
Drug Development
This compound’s versatility in binding with various receptors and enzymes makes it a valuable entity in drug development. It can be modified to enhance its pharmacological properties, leading to the creation of new drugs with improved efficacy and safety profiles .
Mécanisme D'action
Target of Action
For instance, they have been found to modulate GABA A receptors , influence enzymes involved in carbohydrate metabolism , and play a role in the functioning of cancerous cells and components of the immune system .
Mode of Action
For example, they can act as positive allosteric modulators of GABA A receptors, enhancing the receptor’s response to GABA .
Biochemical Pathways
For instance, if the target is a GABA A receptor, the compound could affect neurotransmission in the central nervous system .
Pharmacokinetics
The compound’s molecular weight is 20024000 , which suggests it may have favorable absorption and distribution characteristics, as molecules under 500 Daltons generally have good bioavailability.
Result of Action
Given the known activities of imidazopyridines, it could potentially have effects such as enhancing neurotransmission (if acting on gaba a receptors) or influencing the growth and proliferation of cells (if acting on targets relevant to cancer or immune function) .
Orientations Futures
The future directions of research on “4-pyridin-2-yl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine” and similar compounds could involve further exploration of their potential therapeutic significance, particularly in relation to their ability to influence various cellular pathways . Additionally, the development of new preparative methods for the synthesis of imidazopyridines could be a focus of future research .
Propriétés
IUPAC Name |
4-pyridin-2-yl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4/c1-2-5-12-8(3-1)10-11-9(4-6-13-10)14-7-15-11/h1-3,5,7,10,13H,4,6H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAGHLLMJFGLYIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1NC=N2)C3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B1316797.png)











